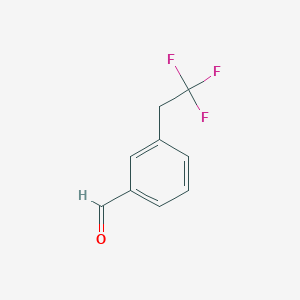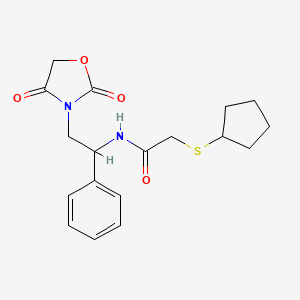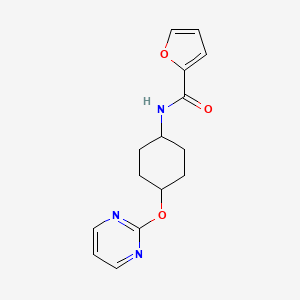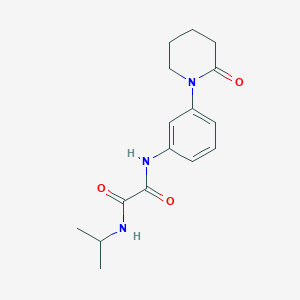
3-(2,2,2-Trifluoroethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation reaction, where benzaldehyde reacts with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 3-(2,2,2-Trifluoroethyl)benzaldehyde may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,2,2-Trifluoroethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(2,2,2-Trifluoroethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3-(2,2,2-Trifluoroethyl)benzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(2,2,2-Trifluoroethyl)benzoic acid.
Reduction: 3-(2,2,2-Trifluoroethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.
3-(2,2,2-Trifluoroethyl)benzoic acid: An oxidized form of 3-(2,2,2-Trifluoroethyl)benzaldehyde with different chemical properties.
3-(2,2,2-Trifluoroethyl)benzyl alcohol: A reduced form with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUXZCYXCQPRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine](/img/structure/B2675696.png)
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

methyl]morpholine](/img/structure/B2675702.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2675706.png)
![7-[(2E)-but-2-en-1-yl]-8-(decylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2675707.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![5-Bromo-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2675719.png)
